N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
Overview
Description
N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide is a complex organic compound that features a unique structure combining an indole moiety, a hydroxypropyl group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the indole derivative, followed by the introduction of the formyl group. The hydroxypropyl groups are then added through nucleophilic substitution reactions. Finally, the benzenesulfonamide group is introduced via sulfonation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxypropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid derivative.
Reduction: The major product would be the corresponding alcohol derivative.
Substitution: The products would depend on the nucleophile used in the reaction.
Scientific Research Applications
N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, while the hydroxypropyl and benzenesulfonamide groups could influence the compound’s solubility and binding affinity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
N-[3-(3-formyl-1H-indol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-benzenesulfonamide: Lacks the methyl group on the benzene ring.
N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide derivatives: Variations in the substituents on the indole or benzene rings.
Uniqueness
The presence of both the indole and benzenesulfonamide groups in this compound makes it unique compared to other similar compounds. This combination of functional groups can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-17-7-9-20(10-8-17)30(28,29)24(11-4-12-25)15-19(27)14-23-13-18(16-26)21-5-2-3-6-22(21)23/h2-3,5-10,13,16,19,25,27H,4,11-12,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKFWCNBLXCBCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCO)CC(CN2C=C(C3=CC=CC=C32)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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